molecular formula C8H14O5 B12851093 (S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde

(S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde

Cat. No.: B12851093
M. Wt: 190.19 g/mol
InChI Key: RNCDLMVMDQUSGI-QYNIQEEDSA-N
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Description

(S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde is a complex organic compound with a unique structure that includes a dioxolane ring and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable aldehyde with a chiral diol under acidic conditions to form the dioxolane ring. The reaction conditions often include a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the aldehyde group can yield primary alcohols.

Scientific Research Applications

(S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions due to its chiral nature.

    Industry: It can be used in the production of fine chemicals and as a building block for polymers.

Mechanism of Action

The mechanism by which (S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Hydroxy-2-((4R,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde: The enantiomer of the compound, which may have different biological activities.

    2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound lacking the aldehyde group.

    2-Hydroxy-2-methylpropanal: A simpler aldehyde with similar functional groups.

Uniqueness

(S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde is unique due to its specific stereochemistry and the presence of both hydroxyl and aldehyde functional groups

Properties

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

(2S)-2-hydroxy-2-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde

InChI

InChI=1S/C8H14O5/c1-8(2)12-6(4-10)7(13-8)5(11)3-9/h3,5-7,10-11H,4H2,1-2H3/t5-,6-,7+/m1/s1

InChI Key

RNCDLMVMDQUSGI-QYNIQEEDSA-N

Isomeric SMILES

CC1(O[C@@H]([C@@H](O1)[C@@H](C=O)O)CO)C

Canonical SMILES

CC1(OC(C(O1)C(C=O)O)CO)C

Origin of Product

United States

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